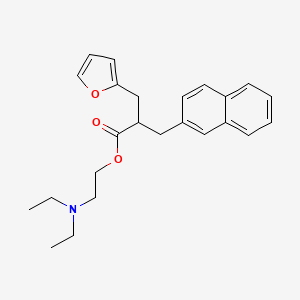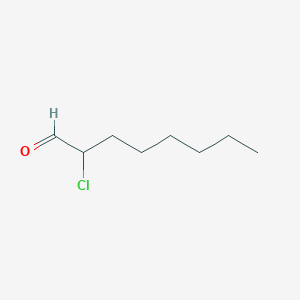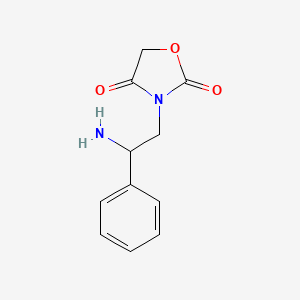
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl group, which can be synthesized from furfural through reduction and subsequent functionalization . The naphthalen-2-ylpropanoate moiety can be introduced via Friedel-Crafts acylation of naphthalene, followed by esterification . The final step involves the coupling of the diethylaminoethyl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions typically involve alkyl halides or sulfonates as electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines .
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the furan and naphthalene moieties can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a naphthalene ring.
2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-benzylpropanoate: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
The uniqueness of 2-(Diethylamino)ethyl 2-(furan-2-ylmethyl)-3-naphthalen-2-ylpropanoate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the naphthalene ring enhances its ability to participate in π-π interactions, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
20723-81-3 |
|---|---|
Formule moléculaire |
C26H35NO7 |
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-(naphthalen-2-ylmethyl)-3-(oxolan-2-yl)propanoate;oxalic acid |
InChI |
InChI=1S/C24H33NO3.C2H2O4/c1-3-25(4-2)13-15-28-24(26)22(18-23-10-7-14-27-23)17-19-11-12-20-8-5-6-9-21(20)16-19;3-1(4)2(5)6/h5-6,8-9,11-12,16,22-23H,3-4,7,10,13-15,17-18H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
FEEIHXMHUCSMQC-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(CC1=CC2=CC=CC=C2C=C1)CC3=CC=CO3 |
SMILES canonique |
CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1653880.png)

![2-(4-Chloronaphthalen-1-yl)oxy-N-[2-(methylamino)propyl]acetamide](/img/structure/B1653883.png)



![tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate](/img/structure/B1653888.png)






